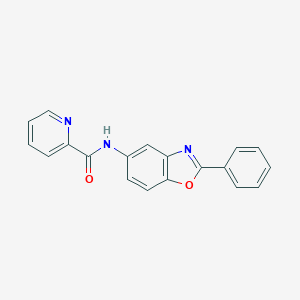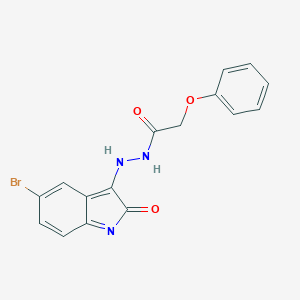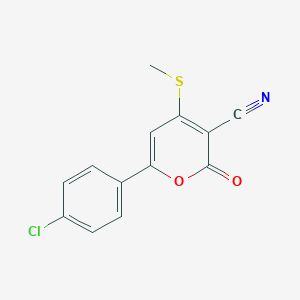
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzothiadiazole derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies suggest that it exerts its therapeutic effects by inhibiting various enzymes and proteins involved in inflammatory, cancerous, and viral processes. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation. It has also been shown to inhibit the activity of various cancer-related proteins such as EGFR and VEGFR. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects:
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide inhibits the proliferation of cancer cells and induces cell death. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been shown to reduce inflammation in various animal models. In addition, 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high yield of synthesis. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of interest is its potential use in treating viral infections, particularly HIV and HCV. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized by reacting 5-methyl-2,1,3-benzothiadiazol-4-amine with 4-butoxybenzoyl chloride in the presence of a base. The reaction yields 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H19N3O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-11-23-14-8-6-13(7-9-14)18(22)19-16-12(2)5-10-15-17(16)21-24-20-15/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
Clave InChI |
JDFHWHHHBCUPOE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)





![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)

